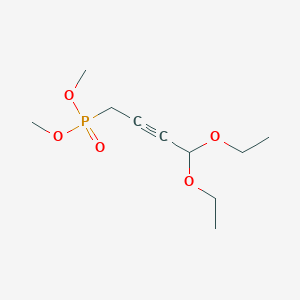
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of the butyl group.
Chlorination: Addition of chlorine atoms at specific positions.
Esterification: Formation of the ester group.
Carbonylation: Introduction of the chlorocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of the chlorocarbonyl group to an alcohol.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Alteration of metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)dec-4-enoate: Similar structure but with a shorter carbon chain.
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)dodec-4-enoate: Similar structure but with a longer carbon chain.
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-3-enoate: Similar structure but with a different position of the double bond.
Uniqueness
Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate is unique due to its specific combination of functional groups and the positions of these groups within the molecule. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
62456-92-2 |
|---|---|
Molecular Formula |
C18H29Cl3O3 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
ethyl 2-butyl-7-carbonochloridoyl-4,5-dichloroundec-4-enoate |
InChI |
InChI=1S/C18H29Cl3O3/c1-4-7-9-13(17(21)22)11-15(19)16(20)12-14(10-8-5-2)18(23)24-6-3/h13-14H,4-12H2,1-3H3 |
InChI Key |
MJBJPFGLFSTHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=C(CC(CCCC)C(=O)Cl)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL](/img/structure/B14526520.png)
![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)




![(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)](/img/structure/B14526576.png)
![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)
![2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14526583.png)




